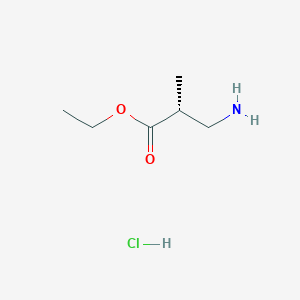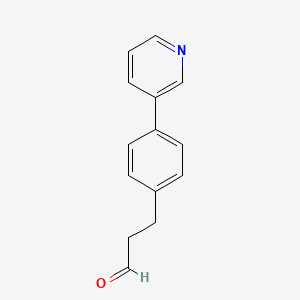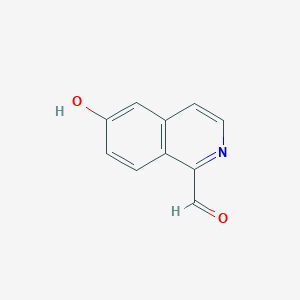
6-Hydroxyisoquinoline-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.2 g/mol It is an isoquinoline derivative, characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 1st position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
化学反応の分析
Types of Reactions: 6-Hydroxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 6-Hydroxyisoquinoline-1-carboxylic acid.
Reduction: 6-Hydroxyisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
6-Hydroxyisoquinoline-1-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Hydroxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant biological activities, including antimicrobial and anticancer effects.
Isoquinoline: The parent compound of 6-Hydroxyisoquinoline-1-carbaldehyde, used as a precursor in various chemical syntheses.
Uniqueness: this compound is unique due to the presence of both hydroxyl and aldehyde functional groups on the isoquinoline ring, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for versatile chemical modifications and applications in various fields of research.
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
6-hydroxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-10-9-2-1-8(13)5-7(9)3-4-11-10/h1-6,13H |
InChIキー |
YDJPYZKOYJPVLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=O)C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



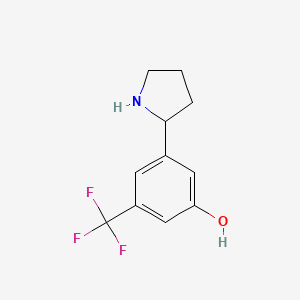
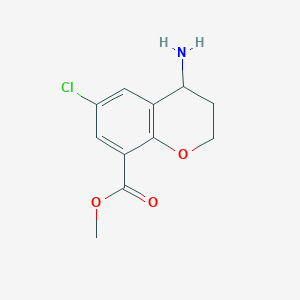

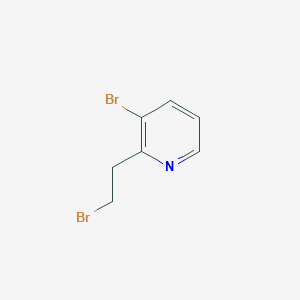
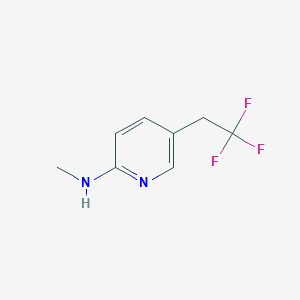
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
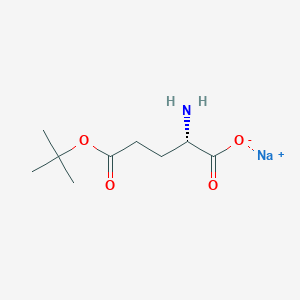
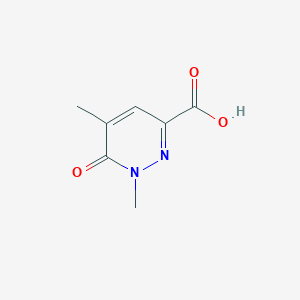
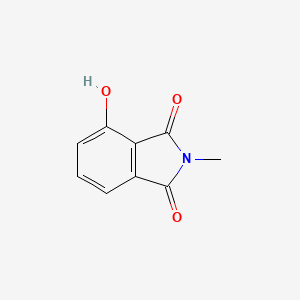

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
